molecular formula C7H15NS B13975964 2-(Piperidin-3-yl)ethanethiol

2-(Piperidin-3-yl)ethanethiol

Cat. No.: B13975964
M. Wt: 145.27 g/mol
InChI Key: LWYPSJRLZLZFLC-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)ethanethiol is a piperidine derivative featuring a thiol (-SH) functional group attached to a two-carbon chain at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the reactivity of the thiol group, which can participate in disulfide bond formation or act as a nucleophile in synthetic pathways.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2-piperidin-3-ylethanethiol

InChI

InChI=1S/C7H15NS/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2

InChI Key

LWYPSJRLZLZFLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)ethanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with an alkyl halide containing a thiol group under basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of 2-(Piperidin-3-yl)ethanethiol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of piperidine derivatives followed by thiolation using thiol-containing reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: 2-(Piperidin-3-yl)ethanethiol can undergo oxidation reactions where the thiol group is converted to a disulfide bond or sulfonic acid. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group. Reducing agents like lithium aluminum hydride can be used.

    Substitution: The thiol group in 2-(Piperidin-3-yl)ethanethiol can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)ethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the role of thiol groups in enzymatic reactions and protein interactions.

    Medicine: 2-(Piperidin-3-yl)ethanethiol derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethanethiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, including enzymatic activity, signal transduction, and protein-protein interactions. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on Ethyl 2-(piperidin-4-yl)acetate () and hypothetical inferences for 2-(Piperidin-3-yl)ethanethiol, emphasizing key differences in substituent position (3-yl vs. 4-yl) and functional groups (thiol vs. acetate ester).

Table 1: Comparative Analysis of Key Properties

Property Ethyl 2-(Piperidin-4-yl)acetate 2-(Piperidin-3-yl)ethanethiol (Hypothetical)
Molecular Weight 185.27 g/mol ~159.27 g/mol (calculated)
Hydrogen Bond Donors 1 (NH group) 2 (NH + SH groups)
Log Po/w 0.74 Likely lower (thiol’s polarity increases hydrophilicity)
Solubility Soluble in DMSO, methanol, dichloromethane Higher solubility in polar solvents (e.g., water)
Bioavailability Score 0.55 Potentially reduced (due to higher polarity)
Reactivity Ester group undergoes hydrolysis Thiol group prone to oxidation (disulfide formation)

Key Structural and Functional Differences:

  • Substituent Position : The 3-position of the piperidine ring in 2-(Piperidin-3-yl)ethanethiol introduces steric and electronic effects distinct from the 4-position in Ethyl 2-(piperidin-4-yl)acetate. The 3-position may reduce symmetry and alter binding interactions with biological targets .
  • Functional Group : The thiol group in 2-(Piperidin-3-yl)ethanethiol enhances nucleophilicity and redox sensitivity compared to the ester group in Ethyl 2-(piperidin-4-yl)acetate. This difference impacts stability, solubility, and metabolic pathways.

Research Findings and Implications

Pharmacokinetic Predictions:

  • GI Absorption : Ethyl 2-(piperidin-4-yl)acetate has moderate GI absorption (87% probability) . The thiol analog may exhibit lower absorption due to increased polarity.
  • BBB Permeability : Ethyl 2-(piperidin-4-yl)acetate is predicted to cross the blood-brain barrier (BBB), but the thiol group in 2-(Piperidin-3-yl)ethanethiol could hinder BBB penetration.

Notes and Limitations

  • Experimental validation is required to confirm physicochemical and pharmacokinetic predictions for 2-(Piperidin-3-yl)ethanethiol.
  • Future studies should explore analogs with varying substituent positions (e.g., 2-yl, 3-yl, 4-yl) and functional groups (e.g., thiols, alcohols, amines) to refine structure-activity relationships.

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